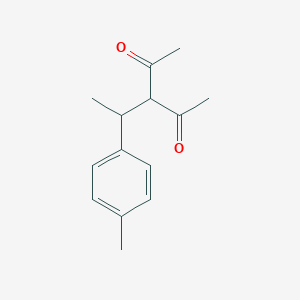
2-Naphthalenecarboxylic acid, 3-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Naphthalenecarboxylic acid, 3-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester is a complex organic compound that belongs to the class of naphthalene derivatives These compounds are known for their diverse applications in various fields such as chemistry, biology, and medicine
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenecarboxylic acid, 3-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the naphthalenecarboxylic acid derivative, followed by the introduction of the hydroxyl group and the esterification with the pyridinyl ethyl group. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process might include steps such as purification through crystallization or chromatography to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-Naphthalenecarboxylic acid, 3-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield a ketone, while reduction of the ester group may produce an alcohol.
科学研究应用
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-Naphthalenecarboxylic acid, 3-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets would depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
Naphthalene-2-carboxylic acid: A simpler derivative with similar structural features.
3-Hydroxy-2-naphthoic acid: Another naphthalene derivative with a hydroxyl group.
Ethyl 4-pyridylacetate: A compound with a similar ester group but different aromatic ring.
Uniqueness
2-Naphthalenecarboxylic acid, 3-hydroxy-, (1S)-1-(4-pyridinyl)ethyl ester is unique due to its combination of functional groups and structural features, which contribute to its distinct chemical properties and potential applications. The presence of both naphthalene and pyridine rings, along with the hydroxyl and ester groups, allows for a wide range of chemical reactions and interactions.
属性
CAS 编号 |
827320-00-3 |
|---|---|
分子式 |
C18H15NO3 |
分子量 |
293.3 g/mol |
IUPAC 名称 |
[(1S)-1-pyridin-4-ylethyl] 3-hydroxynaphthalene-2-carboxylate |
InChI |
InChI=1S/C18H15NO3/c1-12(13-6-8-19-9-7-13)22-18(21)16-10-14-4-2-3-5-15(14)11-17(16)20/h2-12,20H,1H3/t12-/m0/s1 |
InChI 键 |
YKTSDJAWSSCBGZ-LBPRGKRZSA-N |
手性 SMILES |
C[C@@H](C1=CC=NC=C1)OC(=O)C2=CC3=CC=CC=C3C=C2O |
规范 SMILES |
CC(C1=CC=NC=C1)OC(=O)C2=CC3=CC=CC=C3C=C2O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Benzenamine, N-[diphenyl(phenylmethyl)phosphoranylidene]-4-methyl-](/img/structure/B12536800.png)
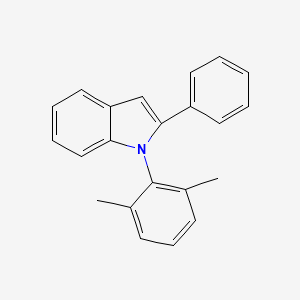
![{Propane-1,1-diylbis[nitrilodi(ethane-2,1-diyl)]}tetrakis(phosphonic acid)](/img/structure/B12536817.png)

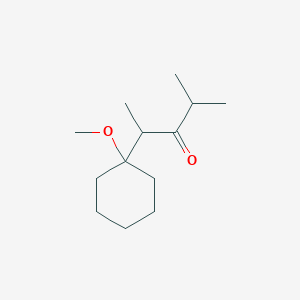
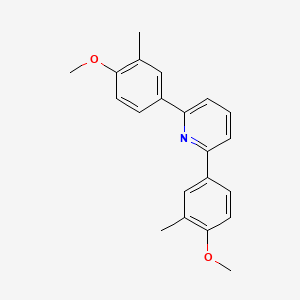
![2H-Pyrrole, 4-[bis(4-methoxyphenyl)methylene]-3,4-dihydro-5-methyl-](/img/structure/B12536840.png)

![4-[4-(4-phenylphenyl)phenyl]-2,6-dipyridin-2-ylpyridine](/img/structure/B12536853.png)
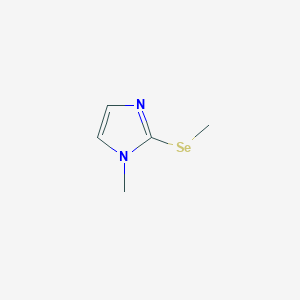
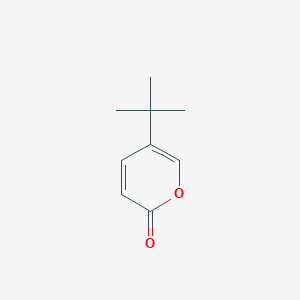

![2-{[(3-Methylbuta-1,3-dien-2-yl)oxy]methyl}oxolane](/img/structure/B12536880.png)
